2,3,6,7-Tetrakis(bromomethyl)naphthalene
Description
Contextualization of Naphthalene-Based Chemical Compounds in Contemporary Research
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in a diverse array of chemical research fields. ijpsjournal.com Its derivatives are integral to the development of pharmaceuticals, advanced materials, and agrochemicals. In medicinal chemistry, the naphthalene core is present in numerous approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ekb.egresearchgate.net Compounds such as naproxen, propranolol, and terbinafine (B446) are well-established therapeutic agents that feature the naphthalene moiety. ekb.eg Beyond medicine, naphthalene derivatives are crucial in materials science, forming the basis for synthetic dyes, pigments, and dispersants. lifechemicals.com The versatile nature of the naphthalene platform allows for structural modifications that lead to a broad range of functional molecules, making it a subject of ongoing and intensive research. researchgate.netlifechemicals.com
Significance of Bromomethyl Substituted Naphthalenes as Versatile Synthons
Bromomethyl substituted naphthalenes are highly valued as versatile synthons in organic synthesis. The carbon-bromine bond in the bromomethyl group is relatively weak, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, rendering these compounds key starting materials for further chemical transformations. dergipark.org.tr For instance, 2-(bromomethyl)naphthalene (B188764) is employed as a precursor in the synthesis of compounds like 2-naphthalenecarboxaldehyde and 2-naphthylmethyl azide (B81097). chemicalbook.com The presence of the bromomethyl group provides a reactive handle for constructing more complex molecular architectures, making these compounds important raw materials and intermediates in the synthesis of pharmaceuticals and dyestuffs. dergipark.org.trchemicalbook.com The strategic placement of one or more bromomethyl groups on the naphthalene core offers chemists the opportunity to build elaborate molecules with tailored properties. researchgate.netnih.gov
Overview of 2,3,6,7-Tetrakis(bromomethyl)naphthalene as a Core Building Block for Functional Architectures
This compound is a symmetric, rigid molecule that has emerged as a crucial building block for the construction of sophisticated supramolecular and macromolecular structures. nih.gov Its key feature is the presence of four reactive bromomethyl groups, which can be readily substituted by various nucleophiles. This tetra-functionality allows it to serve as a spacer or a core component in the synthesis of complex, multi-layered functional architectures. nih.gov
Historically, this compound has been instrumental as an intermediate in the preparation of triple-layered [2.2]naphthalenophanes and other cyclophanes. nih.gov More recently, its applications have expanded to include the synthesis of hydrogen-bonded molecular capsules and molecular tweezers designed to interact with other molecules, such as tetrathiafulvalene (B1198394) (TTF). nih.gov The defined geometry and reactive sites of this compound make it an exemplary synthon for creating precisely ordered, functional chemical systems.
Compound Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₂Br₄ |
| Molecular Weight | 499.861 g/mol |
| CAS Number | 88903-14-4 |
| Appearance | Colorless microcrystalline solid |
| Melting Point | 230–231 °C (decomposes) |
| Solubility | Poorly soluble in most organic solvents at room temperature; more soluble in aromatic solvents like toluene (B28343) or chlorobenzene (B131634) upon reflux. |
Data sourced from references nih.govlookchem.com.
Crystallographic Data
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.6144 (2) Å |
| b | 7.1770 (2) Å |
| c | 8.7761 (3) Å |
| α | 84.744 (3)° |
| β | 78.251 (3)° |
| γ | 64.555 (3)° |
| Volume | 368.32 (2) ų |
Data sourced from reference nih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88903-14-4 |
|---|---|
Molecular Formula |
C14H12Br4 |
Molecular Weight |
499.9 g/mol |
IUPAC Name |
2,3,6,7-tetrakis(bromomethyl)naphthalene |
InChI |
InChI=1S/C14H12Br4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H,5-8H2 |
InChI Key |
PUMPSEORLQUFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1CBr)CBr)CBr)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,6,7 Tetrakis Bromomethyl Naphthalene
Precursor Compounds and Starting Materials
The successful synthesis of 2,3,6,7-tetrakis(bromomethyl)naphthalene relies on the use of appropriately substituted naphthalene (B1677914) precursors. The choice of starting material dictates the synthetic strategy, with two main approaches being prominent: the direct bromination of a tetramethyl-substituted naphthalene and the transformation of a precursor bearing silylated and benzyloxylated protecting groups.
A primary and direct route to this compound involves the free-radical bromination of 2,3,6,7-tetramethylnaphthalene. This method leverages the reactivity of the benzylic protons on the methyl groups, which are susceptible to substitution under radical conditions.
The reaction is a classic example of a Wohl-Ziegler bromination. thermofisher.comwikipedia.orgorganic-chemistry.org This process typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. The reaction is generally carried out in a non-polar solvent, like carbon tetrachloride (CCl₄), under reflux conditions. mychemblog.com The initiator, upon heating or photochemical activation, generates a small concentration of bromine radicals, which then abstract a hydrogen atom from one of the benzylic methyl groups. The resulting benzylic radical reacts with a bromine source to form the bromomethyl group, propagating the radical chain reaction. To achieve the tetrabrominated product, a stoichiometric excess of NBS is required to ensure all four methyl groups are functionalized.
| Reagent | Role | Typical Conditions |
| 2,3,6,7-Tetramethylnaphthalene | Starting Material | - |
| N-Bromosuccinimide (NBS) | Brominating Agent | Stoichiometric excess |
| Azobisisobutyronitrile (AIBN) | Radical Initiator | Catalytic amount |
| Carbon Tetrachloride (CCl₄) | Solvent | Reflux |
This interactive table summarizes the key components of the Wohl-Ziegler bromination for this synthesis.
An alternative and more intricate approach utilizes a naphthalene precursor functionalized with protecting groups, specifically silyl (B83357) ethers and benzyl (B1604629) ethers. This method offers a different pathway that avoids the direct handling of highly reactive radical bromination on all four methyl groups simultaneously.
In one documented synthesis, the precursor used is 2,3-bis[{[(1,1-dimethylethyl)dimethylsilyl]oxy}methyl]-6,7-bis[(phenylmethoxy)methyl]-naphthalene. nih.gov This compound already possesses the necessary carbon framework at the 2,3,6, and 7 positions. The silyl and benzyl ether groups serve as protected forms of hydroxymethyl groups. The conversion to the final tetrakis(bromomethyl)naphthalene is achieved by treating a solution of this precursor with gaseous hydrogen bromide (HBr) in a solvent like chloroform (B151607). nih.gov The HBr serves to cleave both the silyl ether and the benzyl ether, and subsequently brominates the resulting hydroxyl groups to yield the desired product. This route provided the target compound in a high yield of 87%. nih.gov
| Protecting Group | Position(s) | Cleavage/Bromination Reagent |
| (1,1-dimethylethyl)dimethylsilyl | 2,3- | Gaseous HBr |
| Phenylmethoxy (Benzyl) | 6,7- | Gaseous HBr |
This interactive table outlines the protecting groups and the reagent used for their conversion to bromomethyl groups.
Detailed Synthetic Routes and Optimized Reaction Conditions
The synthesis of polybrominated naphthalene derivatives requires careful control of reaction conditions to achieve the desired substitution pattern. Direct bromination of the naphthalene aromatic core is often challenging to control and typically does not yield the 2,3,6,7-isomer selectively. Therefore, synthetic strategies rely on precursors that already have the correct substitution pattern.
Achieving a specific substitution pattern like 2,3,6,7- through direct electrophilic aromatic substitution on naphthalene is not a straightforward process. Electrophilic bromination of unsubstituted naphthalene preferentially occurs at the C1 (α) position. Further bromination leads to a mixture of isomers, with products like 1,4- and 1,5-dibromonaphthalene (B1630475) being common. mdpi.comarkat-usa.org The use of solid catalysts, such as zeolites or clays, can influence the regioselectivity of naphthalene dibromination, but these methods are not designed to produce the 2,3,6,7-isomer. mdpi.comresearchgate.net
Therefore, the strategy for obtaining this compound does not involve selective bromination of the naphthalene ring itself. Instead, the selectivity is pre-determined by the structure of the starting material.
Starting with 2,3,6,7-tetramethylnaphthalene: The selectivity is ensured because the Wohl-Ziegler reaction specifically targets the benzylic positions of the methyl groups, leaving the aromatic naphthalene core untouched. thermofisher.com
Starting with functionalized precursors: The use of compounds like 2,3-bis[{[(1,1-dimethylethyl)dimethylsilyl]oxy}methyl]-6,7-bis[(phenylmethoxy)methyl]-naphthalene ensures that the functional groups are already in the desired 2,3,6,7-positions, and the final step is a conversion of these groups rather than a selective substitution on the ring. nih.gov
While the two methods described above are the most direct routes to this compound, other synthetic strategies for related polybrominated naphthalenes highlight the chemical principles involved.
One such alternative involves the synthesis of 2,3,6,7-tetrabromonaphthalene (B1203269), a compound where bromine atoms are directly attached to the aromatic ring. This has been achieved in a 53% yield by reacting 2,3,6,7-tetrakis(trimethylsilyl)naphthalene with a solution of bromine (Br₂) in pyridine. arkat-usa.orgresearchgate.net In this case, the trimethylsilyl (B98337) groups are displaced by bromine atoms in an ipso-substitution reaction. While this yields a tetrabromonaphthalene and not a tetrakis(bromomethyl)naphthalene, it demonstrates an alternative strategy for functionalizing the 2,3,6,7-positions.
Another multi-step approach for a different bromomethylated naphthalene, 2-bromo-3-(bromomethyl)naphthalene, starts from naphthalene itself. dergipark.org.trresearchgate.net This complex synthesis involves:
A Birch reduction of naphthalene to prepare 1,4-dihydronaphthalene.
Reaction with dichlorocarbene (B158193) to form a cyclopropane (B1198618) intermediate.
Ring-opening of the cyclopropane with molecular bromine (Br₂). This pathway illustrates a more fundamental approach starting from the basic naphthalene skeleton, but it is significantly more complex and has not been reported for the synthesis of the 2,3,6,7-tetrasubstituted target compound.
Purification and Isolation Techniques for High-Purity Compound
The final step in any synthetic procedure is the purification and isolation of the target compound in a high-purity form. For this compound, which is a solid at room temperature, standard techniques for crystalline organic compounds are employed.
The crude product obtained from the synthesis is typically a solid that can be purified by recrystallization. Following synthesis, the compound is often obtained as a colorless microcrystalline solid. nih.gov A common practice is to wash the crude product to remove soluble impurities. For instance, after the Wohl-Ziegler bromination, the succinimide (B58015) byproduct is insoluble in CCl₄ and can be removed by filtration. wikipedia.org
For obtaining high-purity material suitable for applications like single-crystal X-ray diffraction, a carefully chosen solvent system for recrystallization is essential. It has been reported that crystals of this compound suitable for X-ray analysis can be grown by the slow evaporation of a solution of the compound in a mixture of ethanol, hexane, and dichloromethane (B109758) (EtOH/hexane/CH₂Cl₂). nih.gov This specific solvent mixture allows for the gradual formation of well-ordered crystals, ensuring the exclusion of impurities from the crystal lattice. The purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination; the compound is reported to decompose at 230–231°C. nih.gov
Considerations for Scalable Laboratory Synthesis and Industrial Production of this compound
The transition from a benchtop synthesis of this compound to a scalable laboratory or industrial production process necessitates careful consideration of several critical factors. While a specific, detailed industrial production method for this compound is not extensively documented in publicly available literature, an analysis of known laboratory syntheses allows for the extrapolation of key challenges and considerations for its large-scale production. The primary known laboratory route involves the bromination of a precursor molecule, and the scalability of this process is contingent on factors such as the availability and synthesis of the starting materials, the management of reaction conditions, and the efficiency of product purification.
A documented laboratory synthesis of this compound starts from 2,3,6,7-tetramethylnaphthalene. This precursor undergoes a multi-step conversion to introduce the four bromomethyl groups. A crucial step in a reported synthesis involves the treatment of a protected precursor, 2,3-bis[{[(1,1-dimethylethyl)dimethylsilyl]oxy}methyl]-6,7-bis[(phenylmethoxy)methyl]-naphthalene, with gaseous hydrogen bromide (HBr) to yield the final product. nih.gov This specific method, while effective on a small scale with a reported yield of 87%, presents several challenges for large-scale production. nih.gov
Key Considerations for Scalable Synthesis:
Precursor Synthesis and Availability: The scalability of the entire process is fundamentally dependent on the efficient and cost-effective production of the starting material, 2,3,6,7-tetramethylnaphthalene, and its subsequent conversion to the protected intermediate. Each step in the synthesis of the precursor adds complexity and cost, which are magnified at an industrial scale.
Handling of Gaseous Reagents: The use of gaseous HBr, while effective for the bromination, poses significant engineering and safety challenges in a large-scale setting. Precise control of the gas flow rate, reaction temperature, and pressure is critical to ensure complete reaction and minimize the formation of impurities. The corrosive nature of HBr also necessitates the use of specialized, corrosion-resistant equipment.
Reaction Solvent and Volume: The choice of solvent is critical for scalability. While chloroform is used in the reported laboratory synthesis, its potential environmental and health impacts might necessitate the exploration of alternative solvents for industrial production. nih.gov Furthermore, the solvent volume required for large batches can significantly impact process economics and plant capacity.
Purification of the Final Product: The reported laboratory method yields a colorless microcrystalline solid. nih.gov For industrial production, the purification method must be efficient and scalable. Recrystallization, a common laboratory technique, can be challenging and costly on a large scale. Alternative purification methods such as slurry washing or the use of alternative solvent systems would need to be investigated to ensure high purity of the final product.
Alternative Bromination Reagents: To circumvent the challenges associated with gaseous HBr, the investigation of alternative brominating agents would be a key aspect of process development for industrial scale-up. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for benzylic brominations and might offer a more manageable and safer alternative for large-scale production.
Process Optimization for Industrial Production:
For industrial production, a thorough process optimization would be required. This would involve a detailed study of reaction parameters to maximize yield and purity while minimizing reaction time and cost.
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
| Starting Material | High purity, small quantities | Cost-effective sourcing, consistent quality, scalable synthesis |
| Brominating Agent | Gaseous HBr | Safer, easier to handle alternatives (e.g., NBS), efficient delivery and control |
| Solvent | Chloroform | Greener and safer alternatives, solvent recovery and recycling |
| Reaction Conditions | Manual control of temperature and addition | Automated process control for temperature, pressure, and flow rates |
| Purification | Recrystallization from specific solvent mixtures | Scalable and efficient methods like slurry washing, alternative crystallization processes |
| Safety | Standard laboratory safety protocols | Robust containment, emergency shutdown systems, handling of corrosive materials |
Reactivity and Chemical Transformations of 2,3,6,7 Tetrakis Bromomethyl Naphthalene
Nucleophilic Substitution Reactions of Bromomethyl Groups
The four benzylic bromide functionalities of 2,3,6,7-tetrakis(bromomethyl)naphthalene are highly susceptible to nucleophilic attack, making this compound an ideal precursor for the synthesis of a wide array of derivatives. These reactions are fundamental to its application in constructing larger, more complex molecules such as cyclophanes and molecular capsules. libretexts.org
Diversification via Functional Group Incorporation
The versatility of this compound as a synthetic intermediate is demonstrated by its reaction with a wide range of nucleophiles to introduce various functional groups. These transformations are key to the construction of larger supramolecular structures.
Table 1: Examples of Functional Group Incorporation via Nucleophilic Substitution
| Nucleophile | Reagent Example | Resulting Functional Group | Product Name (Illustrative) |
| Thiolate | Sodium sulfide (B99878) (Na₂S) | Thioether | 2,3,6,7-Tetrakis(mercaptomethyl)naphthalene |
| Amine | Various primary and secondary amines | Secondary or Tertiary Amine | N,N,N',N',N'',N'',N''',N'''-Octa-substituted-2,3,6,7-naphthalenetetramethanamine |
| Cyanide | Potassium cyanide (KCN) | Nitrile | 2,3,6,7-Tetrakis(cyanomethyl)naphthalene |
| Azide (B81097) | Sodium azide (NaN₃) | Azide | 2,3,6,7-Tetrakis(azidomethyl)naphthalene |
| Malonate Ester | Diethyl malonate | Substituted Malonic Ester | Tetraethyl 2,2',2'',2'''-(naphthalene-2,3,6,7-tetrayltetrakis(methylene))tetramalonate |
| Phosphine | Triphenylphosphine (PPh₃) | Phosphonium Salt | 2,3,6,7-Naphthalenetetrayltetrakis(methylene)tetrakis(triphenylphosphonium) bromide |
These reactions typically result in the substitution of all four bromine atoms, leading to highly functionalized naphthalene (B1677914) derivatives. These products can then be used in subsequent reactions; for example, the resulting nitriles can be hydrolyzed to carboxylic acids, and the azides can be reduced to primary amines or used in "click" chemistry.
Specific Reagents and Solvent Systems in Substitution Chemistry
The choice of reagents and solvent systems is critical in controlling the outcome of nucleophilic substitution reactions with this compound.
For reactions with strong nucleophiles, such as thiolates, cyanides, and azides, polar aprotic solvents are generally preferred to maximize the nucleophilicity of the attacking species.
| Reagent | Solvent | Typical Conditions |
| Sodium sulfide | Dimethylformamide (DMF) or Ethanol/Water | Room temperature to gentle heating |
| Potassium cyanide | Dimethyl sulfoxide (B87167) (DMSO) or aqueous Ethanol | Elevated temperatures |
| Sodium azide | DMF or Acetone/Water | Room temperature to reflux |
| Primary/Secondary Amines | Acetonitrile, Dichloromethane (B109758), or neat | Room temperature to reflux, often with a non-nucleophilic base |
| Diethyl malonate | Ethanol with a base (e.g., sodium ethoxide) | Reflux |
| Triphenylphosphine | Toluene (B28343) or Acetonitrile | Reflux |
In the synthesis of cyclophanes, high-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. The choice of solvent in these cases also plays a crucial role in templating the desired macrocyclic structure.
Oxidative and Reductive Pathways
Beyond nucleophilic substitution, the bromomethyl groups of this compound can undergo both oxidation and reduction, providing pathways to other important classes of naphthalene derivatives.
Transformations Leading to Variously Oxidized Naphthalene Derivatives
The oxidation of the bromomethyl groups can lead to the formation of aldehydes and carboxylic acids, which are valuable synthetic intermediates.
One common method for the conversion of benzylic halides to aldehydes is the Sommelet reaction . wikipedia.org This reaction involves the treatment of the benzylic halide with hexamine, followed by hydrolysis to yield the corresponding aldehyde. Applied to this compound, this would be expected to produce 2,3,6,7-naphthalenetetracarbaldehyde .
Another method is the Kornblum oxidation , where the benzylic bromide is treated with dimethyl sulfoxide (DMSO) and a base (e.g., sodium bicarbonate) to form the aldehyde.
Further oxidation of the bromomethyl groups, or the resulting aldehydes, can lead to the formation of the corresponding carboxylic acid, 2,3,6,7-naphthalenetetracarboxylic acid . While direct oxidation from the tetrabromide is challenging, a more common route involves the hydrolysis of the corresponding tetranitrile, which can be prepared via nucleophilic substitution with cyanide.
Reductive Conversions to Methylated Naphthalene Analogues
The bromomethyl groups can be reduced to methyl groups, yielding 2,3,6,7-tetramethylnaphthalene . This transformation can be achieved through several reductive methods.
Catalytic hydrogenation is a common method for the reduction of benzylic halides. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the hydrobromic acid that is formed.
Another powerful reducing agent that can effect this transformation is lithium aluminum hydride (LAH) . organic-chemistry.org LAH is a source of hydride ions (H⁻) that can displace the bromide in a nucleophilic substitution reaction, resulting in the formation of the methyl group. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran.
These reductive pathways provide a route to the parent tetramethylated naphthalene core, which can be of interest for fundamental studies of its electronic and structural properties.
Multi-site Functionalization Strategies and Controlled Derivatization
This compound is a highly functionalized and symmetric molecule, characteristics that make it a valuable precursor in supramolecular chemistry and materials science. nih.gov The four bromomethyl groups are reactive sites for nucleophilic substitution, allowing for its use as a versatile building block in the construction of complex molecular architectures. nih.gov The strategic placement of these four reactive groups on the rigid naphthalene core enables multi-site functionalization, where all four sites can react simultaneously or sequentially to form macrocyclic or cage-like structures.
A primary application of this multi-site reactivity is in the synthesis of cyclophanes, which are molecules containing an aromatic ring bridged by a chain. nih.govwikipedia.org In a typical approach, this compound is reacted with a suitable bis-nucleophile, such as a dithiol or a diamine, under high-dilution conditions to favor intramolecular cyclization. This strategy leads to the formation of complex, cage-like cyclophanes where the naphthalene unit is incorporated into a larger three-dimensional structure. The symmetrical arrangement of the bromomethyl groups is crucial for forming well-defined, symmetrical products.
Controlled derivatization can be achieved by carefully selecting the nucleophile and reaction conditions. The bromine atoms can be readily displaced by a variety of nucleophiles, including sulfur, nitrogen, oxygen, and carbon-based reagents. This versatility allows for the synthesis of a wide range of derivatives with tailored properties. For instance, reaction with tetrathiafulvalene (B1198394) (TTF) groups has been employed to create TTF-containing molecular tweezers, demonstrating the compound's utility as a spacer in functional molecular systems. nih.gov It has also been utilized in the synthesis of hydrogen-bonded molecular capsules. nih.gov
The table below summarizes examples of multi-site functionalization reactions involving this compound.
| Reactant(s) | Reaction Type | Product Class | Application Example |
| Bis-phenols, Dithiols | Nucleophilic Substitution | Cyclophanes | Host-guest chemistry, Molecular recognition |
| Tetrathiafulvalene (TTF) derivatives | Nucleophilic Substitution | Molecular Tweezers | Spacers for functional groups |
| Various Nucleophiles | Nucleophilic Substitution | Molecular Capsules | Hydrogen-bonded architectures |
Comparative Reactivity Profiles with Isomeric Tetrakis(bromomethyl)naphthalenes and Related Benzene (B151609) Derivatives
The reactivity of this compound is significantly influenced by its specific substitution pattern and the nature of its aromatic core when compared to its isomers and benzene-based analogues like 1,2,4,5-tetrakis(bromomethyl)benzene (B96394).
Comparison with Isomers: While detailed comparative kinetic studies between tetrakis(bromomethyl)naphthalene isomers are not widely documented, the reactivity can be inferred from structural principles. The 2,3,6,7-substitution pattern places the bromomethyl groups on the β-positions of the two separate benzene rings of the naphthalene system. This arrangement results in a relatively planar and symmetric molecule where the reactive groups are spatially distinct. nih.gov Other isomers, such as those with substitutions on the α-positions (1,4,5,8- or 1,3,6,8-), would experience different steric environments and electronic influences from the fused ring system, likely affecting the accessibility and reactivity of the bromomethyl groups. For instance, α-positions in naphthalene are generally more reactive in electrophilic aromatic substitution, and while this is a different reaction type, the underlying electronic differences in the positions can influence the stability of reaction intermediates in nucleophilic substitution at the benzylic position.
Comparison with Benzene Derivatives: A more direct comparison can be made with 1,2,4,5-tetrakis(bromomethyl)benzene. cymitquimica.com Both molecules serve as four-connecting building blocks, but key differences in their structure lead to different reactivity profiles and applications.
Aromatic Core: The naphthalene core is larger, more electron-rich, and more polarizable than the benzene ring. This can influence the reactivity of the benzylic bromides. The extended π-system of naphthalene can better stabilize reaction intermediates compared to benzene.
Geometry and Steric Hindrance: The geometry of the substitution pattern is a critical differentiator. In this compound, the bromomethyl groups are attached to two different rings of the naphthalene system. In contrast, the four groups in 1,2,4,5-tetrakis(bromomethyl)benzene are attached to a single benzene ring, leading to greater steric crowding. researchgate.net Crystal structure analysis shows that the bromine atoms in this compound are directed to opposite sides of the ring system in a +/-/-/+ pattern, which contrasts with the -/-/+/+ pattern observed in the inversion-symmetric 1,2,4,5-tetrakis(bromomethyl)benzene. nih.gov This difference in three-dimensional arrangement affects how these molecules can approach other reactants and self-assemble in the solid state.
Reactivity in Polymer Synthesis: Both compounds are used as cross-linking agents in polymer synthesis. cymitquimica.com However, the different rigidity and geometry of the aromatic core (naphthalene vs. benzene) result in polymers with distinct thermal and mechanical properties. The naphthalene-based linker can impart greater rigidity and potentially different photophysical properties to the resulting material.
The following table provides a comparative overview of this compound and its benzene analogue.
| Feature | This compound | 1,2,4,5-Tetrakis(bromomethyl)benzene |
| Molecular Formula | C₁₄H₁₂Br₄ | C₁₀H₁₀Br₄ |
| Aromatic Core | Naphthalene | Benzene |
| Symmetry | Imposed inversion symmetry in crystal. nih.gov | Imposed inversion symmetry in crystal. nih.gov |
| Substitution Pattern | 2,3,6,7- (β-positions on separate rings) | 1,2,4,5- (Adjacent and para positions on a single ring) |
| Key Applications | Synthesis of cyclophanes, molecular tweezers, and capsules. nih.gov | Synthesis of thiacyclophanes, dendrimers, and cross-linked polymers. cymitquimica.com |
| Structural Note | Bromine atoms directed to opposite sides of the ring system (+/-/-/+ pattern). nih.gov | Bromine atoms directed in a -/-/+/+ pattern. nih.gov |
Applications in Supramolecular Chemistry and Molecular Architecture
Design and Construction of Defined Molecular Frameworks
The specific geometry of 2,3,6,7-tetrakis(bromomethyl)naphthalene, with its four reactive sites extending from a planar aromatic surface, makes it an ideal precursor for creating well-defined, three-dimensional structures with internal cavities, which are central to the construction of cyclophanes and molecular capsules.
One of the earliest and most significant applications of this compound is in the synthesis of multi-layered cyclophanes. tdl.org Cyclophanes are molecules containing one or more aromatic rings and aliphatic chains that form a bridged structure. The rigid naphthalene (B1677914) core of this compound provides the planar deck for these structures.
In seminal work, this compound was employed as a key intermediate in the preparation of triple-layered [2.2]naphthalenophanes. tdl.org The synthesis typically involves a coupling reaction between this compound and another aromatic compound containing nucleophilic sites, such as dithiol derivatives. The four bromomethyl groups allow for the formation of four bridges, encapsulating a central aromatic ring between two outer naphthalene units. This creates a unique π-stacking arrangement with distinct electronic and spectroscopic properties.
Table 1: Key Reactions in the Synthesis of Triple-Layered Naphthalenophanes
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Structure | Key Feature | Reference |
| This compound | 1,4-Benzenedithiol | Nucleophilic Substitution | Triple-Layered [2.2]Naphthalenophane | Face-to-face π-stacking | tdl.org |
| This compound | Durenedithiol | Cyclization | Triple-Layered Naphthalenophane | Increased steric bulk around the core | tdl.org |
These multi-layered cyclophanes are of significant interest for studying intramolecular interactions, such as charge-transfer phenomena and excimer/exciplex formation, due to the close proximity of the stacked aromatic rings.
Beyond covalent assembly, this compound is a precursor for larger molecules that can self-assemble into molecular capsules through non-covalent interactions, primarily hydrogen bonding. tdl.org In these applications, the bromomethyl groups are first converted into functionalities capable of forming hydrogen bonds, such as carboxylic acids or amides.
For instance, the tetrabromide can be transformed into a tetra-acid or tetra-amide derivative. Two of these V-shaped molecules can then dimerize in solution, forming a closed-surface, capsule-like structure held together by a network of hydrogen bonds. tdl.org The internal cavity of such a capsule is capable of encapsulating small guest molecules, isolating them from the bulk solvent. This encapsulation can alter the chemical and physical properties of the guest molecule and is a fundamental concept in host-guest chemistry. The stability and guest-binding affinity of these capsules are highly dependent on the solvent and the nature of the guest.
Utilization as a Building Block in Complex Molecular Systems
The utility of this compound extends to its integration into more complex and functional molecular systems, where it acts as a rigid scaffold or spacer to position other functional units in a precise spatial arrangement.
Molecular tweezers are host molecules with an open-cavity structure capable of binding guest molecules in a pincer-like fashion. This compound has been effectively used as the central spacer unit for constructing molecular tweezers incorporating tetrathiafulvalene (B1198394) (TTF) units as the "pincers". tdl.org TTF is a redox-active molecule that can exist in three stable oxidation states (neutral, radical cation, and dication), making it a valuable component for creating molecular switches.
In a typical synthesis, this compound is reacted with a TTF derivative functionalized with nucleophilic groups (e.g., thiols). The naphthalene unit acts as a rigid scaffold, holding the two TTF pincers at a suitable distance to allow for the binding of electron-deficient guest molecules through π-π stacking and charge-transfer interactions. The binding affinity of these tweezers can be modulated by electrochemically switching the oxidation state of the TTF units, a property that is highly desirable for applications in molecular electronics and sensors.
Macrocyclic compounds are fundamental to supramolecular chemistry, possessing pre-organized cavities that can selectively bind guest molecules. The rigid structure and tetra-functionality of this compound make it an excellent building block for constructing large, naphthalene-based macrocyclic hosts. rsc.orgrsc.org
By reacting it with long, flexible diamine or dithiol linkers, large macrocycles can be synthesized. The naphthalene units in these structures act as rigid, aromatic panels, forming the walls of the macrocycle's cavity. These hosts can bind a variety of guest molecules, from simple organic solvents to larger aromatic compounds, driven by hydrophobic effects (in aqueous media) and π-π interactions. tdl.orgdesy.de The size and shape of the macrocycle's cavity, and thus its guest selectivity, can be tuned by choosing linkers of different lengths and flexibility. These naphthalene-based hosts are explored for applications in molecular recognition, sensing, and catalysis. beilstein-journals.org
Table 2: Examples of Naphthalene-Based Macrocyclic Hosts and Their Properties
| Macrocycle Type | Linker Unit | Key Interaction | Guest Type | Potential Application |
| Naphthalene-based Cyclophane | Alkyl diamine | Cation-π, Hydrogen Bonding | Quaternary Ammonium Cations | Molecular Sensing |
| Tetralactam Macrocycle | Isophthalamide | Hydrogen Bonding, π-π Stacking | Aromatic molecules, Metal complexes | Anion Recognition, Catalysis |
| Naphthalene Diimide Cyclophane | Aliphatic chain | Charge-Transfer | Electron-rich aromatics (e.g., TTF) | Photothermal Conversion, Molecular Electronics |
The reactivity of this compound with nitrogen-based nucleophiles allows for its use as a precursor in the synthesis of macrocycles containing nitrogen heterocyclic units, such as azepine-like moieties. Azepines are seven-membered rings containing a nitrogen atom, and their incorporation into a macrocyclic framework creates an "aza-macrocycle" or "aza-cyclophane". shd.org.rsnih.gov
These nitrogen atoms can act as hydrogen bond acceptors or protonation sites, adding another layer of functionality to the macrocyclic host. By reacting this compound with primary or secondary amines under high-dilution conditions, macrocyclization can occur, yielding complex host structures. The resulting aza-macrocycles can exhibit pH-switchable guest binding, where the protonation state of the nitrogen atoms alters the charge and conformation of the host cavity, thereby modulating its affinity for specific guests. This property is particularly useful for creating responsive molecular systems for applications in drug delivery and chemical sensing. nih.gov
Principles of Self-Assembly and Directed Molecular Architectures
This compound is a prime example of a molecular component designed for directed self-assembly. Its rigid naphthalene core ensures a predictable geometric foundation, while the four reactive bromomethyl groups offer multiple, precisely positioned sites for covalent or non-covalent interactions. The bromine atoms can be readily substituted by various nucleophiles, enabling its use as a versatile building block or spacer in the synthesis of larger, intricate structures. nih.gov
This strategic design has been successfully exploited in the creation of several advanced molecular architectures:
Molecular Tweezers: The compound has been used as a spacer to connect two tetrathiafulvalene (TTF) units, forming molecular tweezers capable of binding specific guest molecules. nih.gov
Cyclophanes: It has been a crucial intermediate in the preparation of multi-layered cyclophanes, including triple-layered [2.2]naphthalenophanes. nih.gov
Molecular Capsules: Its structure is integral to the synthesis of hydrogen-bonded molecular capsules, where multiple components assemble to form a container-like structure. nih.gov
The predictable orientation of its four reactive arms allows chemists to engineer the formation of these complex superstructures, where the final architecture is encoded in the molecular design of this fundamental building block.
Crystal Engineering and Intermolecular Interaction Networks
In the solid state, this compound exhibits a highly ordered crystal structure governed by a network of specific intermolecular interactions. The molecule crystallizes with imposed inversion symmetry, leading to a layered packing arrangement parallel to the (101) crystallographic plane. nih.gov The precise nature and directionality of these interactions are central to its application in crystal engineering, where the goal is to design and control the formation of solid-state structures with desired properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂Br₄ |
| Molecular Weight | 499.88 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.6144 (2) |
| b (Å) | 7.1770 (2) |
| c (Å) | 8.7761 (3) |
| α (°) | 84.744 (3) |
| β (°) | 78.251 (3) |
| γ (°) | 64.555 (3) |
| Volume (ų) | 368.32 (2) |
| Z | 1 |
A dominant feature in the crystal packing of this compound is the presence of bromine···bromine (Br···Br) interactions, a form of halogen bonding. These interactions play a significant role in organizing the molecules into their layered structure. The crystal lattice reveals three distinct types of Br···Br contacts. nih.govnih.gov
Within a single molecular layer, two different Br···Br interactions are observed. nih.gov These, in combination with hydrogen bonding, help form columns of molecules along the b-axis. An additional, shorter Br···Br contact is responsible for linking these layers together, demonstrating the crucial role of halogen bonding in establishing the three-dimensional architecture of the crystal. nih.gov
Beyond halogen bonds, the crystal structure is further stabilized by a combination of weak hydrogen bonds (C–H···Br) and bromine···π (Br···π) interactions. nih.gov
Bromine···π Interactions: A key interaction linking the molecular layers is a Br···π contact, where a bromine atom interacts with the electron cloud of the naphthalene ring system of an adjacent molecule. nih.govnih.gov This interaction can also be interpreted as a contact between a bromine atom and a specific carbon atom (C5) of the ring, with a short distance of 3.450 Å. nih.gov Such Br···π interactions are vital for connecting the layers and completing the supramolecular assembly. Despite the presence of the aromatic naphthalene core, no significant π···π stacking interactions are observed in the crystal structure. nih.gov
| Interaction Type | Location | Description |
|---|---|---|
| Br···Br (Halogen Bond) | Within Layers | Two distinct contacts (Br1···Br2 and a longer Br2···Br2) contribute to layer formation. |
| Br···Br (Halogen Bond) | Between Layers | A shorter Br2···Br2 contact links adjacent layers. |
| H···Br (Hydrogen Bond) | Within Layers | A shorter H6A···Br2 contact stabilizes the layers. |
| H···Br (Hydrogen Bond) | Between Layers | A longer, borderline H5···Br1 contact (3.11 Å) provides additional linkage. |
| Br···π Interaction | Between Layers | A Br1···Cg contact links layers, with a Br···C5 distance of 3.450 Å. |
The orientation and interactions of the four bromomethylene groups are the definitive factors controlling the crystal packing of this compound. The bromine atoms are directed to opposite sides of the naphthalene ring system, creating a specific +/-/-/+ pattern relative to the ring plane. nih.gov This contrasts with the arrangement seen in related molecules like 1,2,4,5-tetrakis(bromomethyl)benzene (B96394). nih.gov
The collective network of Br···Br, H···Br, and Br···π interactions, all stemming from the bromomethylene substituents, dictates the entire solid-state architecture. The crystal packing is conclusively dominated by the contacts involving these groups, highlighting their critical role in the molecular self-assembly process. nih.gov
Advanced Material Applications and Emerging Fields
Contribution to the Synthesis of Functional Organic Materials
2,3,6,7-Tetrakis(bromomethyl)naphthalene serves as a fundamental building block in the construction of complex functional organic materials due to its rigid, symmetric structure and the high reactivity of its four bromomethyl groups. nih.gov The bromine atoms are readily displaced by various nucleophiles, enabling the synthesis of a wide array of functional architectures. nih.gov This versatility has established the compound as a key intermediate in creating sophisticated molecular structures like cyclophanes and molecular capsules. nih.govresearchgate.net
One of the earliest applications was in the preparation of triple-layered [2.2]naphthalenophanes. nih.gov Its rigid naphthalene (B1677914) core acts as a scaffold, allowing for the precise spatial arrangement of other molecular components. This "building-blocks approach" is a cornerstone in the development of novel organic semiconductor materials, where naphthalene derivatives are prized for their structural stability and the ease with which they can be functionalized. nih.gov
The utility of this compound extends to the synthesis of hydrogen-bonded molecular capsules and molecular tweezers. nih.gov For instance, it has been employed as a spacer component to link two tetrathiafulvalene (B1198394) (TTF) units, creating a tweezer-like structure designed for molecular recognition. nih.gov The defined geometry of the naphthalene spacer ensures that the functional TTF groups are held in a specific orientation conducive to guest binding.
Table 1: Applications in the Synthesis of Functional Organic Materials
| Resulting Functional Material | Role of this compound | Reference |
|---|---|---|
| Triple-layered [2.2]naphthalenophane | Intermediate providing a rigid structural core | nih.gov |
| Hydrogen-bonded molecular capsules | Intermediate building block | nih.govresearchgate.net |
| TTF-containing molecular tweezers | Rigid spacer between two tetrathiafulvalene (TTF) units | nih.gov |
| Functional Organic Architectures | Versatile building block due to easily substitutable bromine atoms | nih.gov |
Potential in Optoelectronic and Molecular Electronic Devices
Furthermore, naphthalene derivatives featuring electron-donating and electron-accepting groups (a D-π-A structure) are utilized as push-pull dyes in optoelectronic devices and functional materials. researchgate.net The naphthalene core serves as the π-conjugated bridge, facilitating charge transfer, a critical process in many optoelectronic applications. Research into new naphthalene-based materials continues to expand the toolbox available for designing next-generation organic electronics. beilstein-journals.org
Table 2: Naphthalene Derivatives in Optoelectronics
| Naphthalene Derivative Class | Application/Role | Key Properties | References |
|---|---|---|---|
| Naphthalene Diimides (NDIs) | n-type organic semiconductors in OFETs | Electron-accepting, potential for air-stability | shuaigroup.netresearchgate.netresearchgate.net |
| Core-Substituted NDIs | Advanced π-functional materials | Tunable photophysical and charge transport properties | researchgate.net |
| D-π-A Push-Pull Dyes | Components in optoelectronic devices | Solvent-dependent fluorescence, charge-transfer characteristics | researchgate.net |
Role in the Development of Redox-Active Supramolecular Systems
The rigid and well-defined structure of this compound makes it an excellent scaffold for building redox-active supramolecular systems. These systems are characterized by molecules designed to bind guests, with the binding process being coupled to an electron transfer (redox) event. The compound's ability to act as a spacer has been leveraged in the synthesis of molecular tweezers incorporating tetrathiafulvalene (TTF), a well-known organic donor that can be reversibly oxidized. nih.gov
The development of macrocycles containing redox-active units like ferrocene (B1249389) is a significant area of research, aiming to create materials with switchable electronic and optical properties. whiterose.ac.uk Naphthalene-based macrocycles have been synthesized for the recognition of various guests, including precious metal chloride complexes. beilstein-journals.org In some cases, the binding event leads to a change in the fluorescent properties of the macrocycle, suggesting potential applications in sensing. beilstein-journals.org
More broadly, the naphthalene core itself can be rendered redox-active. For example, 1,2,5,6-tetrakis(guanidino)-naphthalenes have been synthesized and shown to be new redox-active organic molecules. nih.gov These compounds are stable in both their neutral and dicationic states and can be reversibly oxidized further, demonstrating the capacity of the naphthalene scaffold to support multiple, stable redox states. nih.gov This research highlights the potential for creating sophisticated, multi-state molecular switches and redox-responsive materials based on functionalized naphthalene cores.
Computational and Theoretical Investigations
Molecular Structure and Conformation Analysis
Theoretical and computational studies provide a foundational understanding of the three-dimensional arrangement and symmetry of 2,3,6,7-tetrakis(bromomethyl)naphthalene.
X-ray diffraction analysis of single crystals has been instrumental in elucidating the precise solid-state structure of this compound. The compound crystallizes in a triclinic system. nih.govresearchgate.net Detailed crystallographic data obtained at a temperature of 100 K are presented below. nih.gov
Interactive Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂Br₄ |
| Formula Weight (g/mol) | 499.88 |
| Crystal System | Triclinic |
| Space Group | Pī |
| Unit Cell Dimensions | |
| a (Å) | 6.6144 (2) |
| b (Å) | 7.1770 (2) |
| c (Å) | 8.7761 (3) |
| α (°) | 84.744 (3) |
| β (°) | 78.251 (3) |
| γ (°) | 64.555 (3) |
| Volume (ų) | 368.32 (2) |
| Z (Molecules per unit cell) | 1 |
| Radiation Type | Mo Kα |
| Temperature (K) | 100 |
Source: Jones & Kuś, 2010 nih.govresearchgate.net
The bond lengths and angles within the molecule are considered to be within normal ranges. nih.gov
The molecule of this compound possesses crystallographic inversion symmetry. nih.govresearchgate.netnih.gov This symmetry dictates that the molecule is centrosymmetric.
Conformational analysis reveals that the four bromomethyl groups are not randomly oriented. The bromine atoms are directed to opposite sides of the naphthalene (B1677914) ring system. nih.gov This arrangement is characterized by specific torsion angles, including C(2)—C(3)—C(6)—Br(1) at 92.22 (16)° and C(3)—C(4)—C(7)—Br(2) at -79.86 (17)°. nih.gov This leads to a distinct "+/-/-/" pattern for the bromine atoms relative to the plane of the naphthalene core, which contrasts with the "-/-/+/+" pattern observed in the inversion-symmetric 1,2,4,5-tetrakis(bromomethyl)benzene (B96394). nih.gov
Electronic Structure and Reactivity Modeling
Theoretical modeling provides a framework for understanding the electronic characteristics and predicting the chemical behavior of the molecule.
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a molecule like this compound, the FMOs are key to predicting its behavior in chemical reactions. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics indicate its ability to accept electrons (electrophilicity). nih.gov
While specific FMO calculations for this exact compound are not detailed in the provided sources, it is understood that the four bromomethyl groups are the primary reactive sites. nih.gov FMO analysis would theoretically localize the regions of highest reactivity, confirming that these benzylic positions are susceptible to nucleophilic attack due to the electron-withdrawing nature of the bromine atoms.
The structure of this compound, with four highly reactive benzylic bromide groups, makes it a valuable building block in synthesis. nih.gov Theoretical predictions of its reaction mechanisms center on the susceptibility of the bromine atoms to be substituted by nucleophiles. nih.gov
The primary predicted reaction pathway is nucleophilic substitution (S_N). The carbon atoms of the bromomethyl groups are electrophilic centers, readily attacked by a wide range of nucleophiles. This reactivity allows the compound to serve as a rigid spacer or scaffold for constructing more complex functional architectures, such as cyclophanes and molecular tweezers. nih.gov
Intermolecular Interaction Analysis and Energy Calculations
In the solid state, the arrangement of molecules is governed by a network of non-covalent intermolecular interactions.
In the crystal structure of this compound, molecules are organized into layers parallel to the (101) crystallographic plane. nih.govresearchgate.net The stability of this packing is due to a combination of several weak interactions:
Bromine-Bromine (Br⋯Br) contacts: These halogen-halogen interactions are a significant feature of the crystal packing. nih.gov
Hydrogen-Bromine (H⋯Br) contacts: Weak hydrogen bonds between hydrogen atoms and bromine atoms contribute to the cohesion within and between the layers. nih.gov
Bromine-Pi (Br⋯π) interactions: An interaction is observed between a bromine atom and the π-system of the naphthalene ring of an adjacent molecule. nih.govnih.gov
Computational methods, such as OPiX (Objective Packing analysis and energy calculations), are employed to analyze and quantify the cohesive energy provided by such weak interactions in similar molecular crystals. researchgate.net While specific OPiX calculations for this compound were not found, the analysis of its crystal structure reveals that these Br⋯Br, H⋯Br, and Br⋯π contacts are the defining intermolecular forces governing its solid-state architecture. nih.govresearchgate.net
Computational Studies on Supramolecular Assembly and Host-Guest Interactions
Detailed computational and theoretical investigations focusing specifically on the supramolecular assembly and host-guest interactions of this compound are not extensively available in the reviewed scientific literature. The primary role of this compound is often reported as a rigid building block for the synthesis of larger, more complex supramolecular structures, such as cyclophanes and molecular tweezers. While experimental studies, particularly X-ray crystallography, have provided insight into the solid-state packing of the molecule, dedicated computational studies detailing the energetics and dynamics of its self-assembly or its complexation with guest molecules are not prominently documented.
Experimental crystallographic data reveals key non-covalent interactions that would be central to any computational model of its supramolecular behavior. nih.govdoi.org In the crystal lattice, the packing is governed by a network of intermolecular contacts, including Bromine-Bromine (Br···Br), Hydrogen-Bromine (H···Br), and Bromine-π (Br···π) interactions. nih.govdoi.org These experimentally observed interactions provide a foundational framework for potential theoretical modeling.
Computational chemistry offers powerful tools to probe such systems. Methodologies like Density Functional Theory (DFT) are frequently used to analyze the electronic structure and non-covalent interactions of aromatic systems. rsc.orgresearchgate.netsamipubco.com For instance, DFT calculations on the parent naphthalene molecule have been used to determine its fundamental electronic properties, such as the HOMO-LUMO gap. samipubco.com
Furthermore, molecular dynamics (MD) simulations could elucidate the dynamic processes of self-assembly and host-guest binding. Studies on related systems, such as the interaction of naphthalene with water molecules, have utilized Born-Oppenheimer Molecular Dynamics (BOMD) to understand the fluxional nature of weakly bound complexes, which static quantum chemical calculations might fail to capture accurately. nih.gov
While these computational techniques are well-suited to investigate the supramolecular chemistry of this compound, specific research applying them to this compound's assembly and host-guest properties, complete with detailed findings and data, is not available in the surveyed literature. Future computational work could build upon the existing experimental crystal structure data to model the formation of its supramolecular assemblies and predict its affinity for various guest molecules in silico.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research on 2,3,6,7-tetrakis(bromomethyl)naphthalene has primarily focused on its synthetic utility as a foundational component for larger molecular assemblies. The bromine atoms in the bromomethyl groups are readily substituted by nucleophiles, which allows for its use in forming a variety of new chemical bonds. nih.gov
Key contributions in the field have demonstrated its successful application in several areas of supramolecular chemistry. It was notably employed as an intermediate in the preparation of complex cyclophanes, including triple-layered [2.2]naphthalenophanes. nih.gov Furthermore, its rigid structure has been exploited in the synthesis of hydrogen-bonded molecular capsules. nih.gov In the realm of molecular recognition, it has served as a spacer unit between two tetrathiafulvalene (B1198394) (TTF) groups to create TTF-containing molecular tweezers. nih.gov
The synthesis of this compound itself is a critical aspect of its research. A common precursor for this compound is 2,3,6,7-tetramethylnaphthalene. oup.com The synthesis of this precursor can be achieved in five steps starting from 2,3-dimethylsuccinic anhydride (B1165640) and o-xylene. oup.com The subsequent step involves the bromination of the methyl groups to yield the final product. An alternative reported synthesis involves the treatment of a solution of 2,3-bis[{[(1,1-dimethylethyl)dimethylsilyl]oxy}methyl]-6,7-bis[(phenylmethoxy)methyl]-naphthalene in chloroform (B151607) with gaseous HBr, which produces this compound as a colorless microcrystalline solid in high yield. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂Br₄ | nih.gov |
| Molecular Weight | 499.86 g/mol | nih.gov |
| Appearance | Colourless microcrystalline solid | nih.gov |
| Melting Point | 230–231 °C (decomposes) | nih.gov |
Unresolved Challenges and Future Opportunities in Synthetic Methodologies
Despite its utility, significant challenges remain in the synthesis of this compound and related polysubstituted naphthalenes. A primary hurdle is achieving high regioselectivity. The direct functionalization of the naphthalene (B1677914) core often leads to mixtures of isomers, which are difficult to separate and result in low yields of the desired product. cardiff.ac.ukmdpi.com
The current synthetic routes to this compound often involve multiple steps, starting from pre-functionalized precursors like 2,3,6,7-tetramethylnaphthalene. oup.com The synthesis of these precursors can be lengthy, and the subsequent benzylic bromination reactions can sometimes lack selectivity and require harsh conditions. researchgate.net There is a clear need for more convenient and efficient synthetic procedures to produce specific polybrominated and poly(bromomethylated) naphthalenes. cardiff.ac.uk
Future opportunities in synthetic methodologies could focus on the development of novel catalytic systems that allow for the direct and regioselective bromomethylation of the naphthalene core. Advances in C-H activation and functionalization could provide a more atom-economical and streamlined approach to this and other polysubstituted arenes. nih.gov Exploring alternative synthetic strategies that avoid multi-step procedures would significantly enhance the accessibility of this valuable building block for broader applications.
Emerging Research Avenues in Supramolecular Chemistry and Materials Science
The unique structural characteristics of this compound make it an ideal candidate for the construction of a new generation of advanced materials. Its rigid, planar core and tetravalent nature are highly desirable for creating porous crystalline materials.
An exciting and largely unexplored avenue is its use in the synthesis of porous organic cages (POCs) . POCs are discrete molecular entities with intrinsic porosity, and the defined geometry of this compound could be exploited to build cages with specific shapes and sizes for applications in molecular separations and gas storage.
Similarly, this compound is a promising building block for covalent organic frameworks (COFs) . rsc.org By reacting it with complementary multitopic linkers, it is possible to construct highly ordered, porous, and crystalline two-dimensional or three-dimensional polymers. Such naphthalene-based COFs could exhibit interesting electronic properties and find use in catalysis, sensing, and energy storage.
Furthermore, the incorporation of the 2,3,6,7-naphthalene moiety into functional polymers is another promising research direction. Naphthalene-based polymers have been investigated for a range of applications, including as catalytic supports and for the uptake of CO2 and heavy metals. mdpi.comnih.gov The rigidity and potential for π-stacking interactions of the naphthalene unit can impart desirable thermal and mechanical stability to polymers. Additionally, naphthalene-based building blocks are being explored for the development of novel semiconducting polymers for organic electronics, where the extended π-system of the naphthalene core is advantageous. nih.gov The tetra-functional nature of this compound allows for the creation of cross-linked or hyperbranched polymer networks with unique properties.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3,6,7-tetramethylnaphthalene |
| 2,3-dimethylsuccinic anhydride |
| o-xylene |
| 2,3-bis[{[(1,1-dimethylethyl)dimethylsilyl]oxy}methyl]-6,7-bis[(phenylmethoxy)methyl]-naphthalene |
Q & A
Q. Table 1. Key Parameters for Synthetic Optimization
| Parameter | Optimal Range | Analytical Validation |
|---|---|---|
| Bromination Temp. | 40–60°C | TLC (Rf = 0.3, hexane:DCM 3:1) |
| Stoichiometry (Br₂) | 4.2–4.5 eq | H NMR (δ 4.8–5.2 ppm, CH₂Br) |
| Purification | Column chromatography (SiO₂) | GC-MS (purity >98%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
